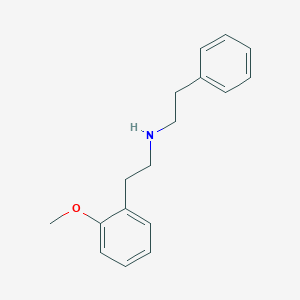
2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine, also known as methoxyphenylethylamine (MPEA), is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. In
Mécanisme D'action
MPEA acts as a partial agonist at the serotonin and dopamine receptors, which leads to the activation of these receptors and the subsequent release of neurotransmitters. This activation can have various effects on the brain, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
MPEA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. MPEA has also been shown to have antioxidant properties, which may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPEA in lab experiments is its ability to selectively target serotonin and dopamine receptors, which can be useful in the study of these receptors and their signaling pathways. However, one limitation of using MPEA is its potential for abuse and its psychoactive effects, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the study of MPEA. One direction is the further exploration of its potential use as a tool in the study of receptor binding and signal transduction pathways. Another direction is the study of its potential therapeutic applications, particularly in the treatment of depression and other mood disorders. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of MPEA, making it more useful for scientific research.
Méthodes De Synthèse
MPEA can be synthesized using various methods, including the reductive amination of 2-(2-2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanaminel)acetaldehyde with 2-phenylethylamine. Another method involves the reaction of 2-(2-2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanaminel)acetonitrile with lithium aluminum hydride, followed by the reaction with 2-phenylethylamine. The purity and yield of MPEA can be improved by using chromatography techniques.
Applications De Recherche Scientifique
MPEA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. MPEA has also been studied for its potential use as a tool in the study of receptor binding and signal transduction pathways.
Propriétés
Nom du produit |
2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine |
|---|---|
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
N-[2-(2-methoxyphenyl)ethyl]-2-phenylethanamine |
InChI |
InChI=1S/C17H21NO/c1-19-17-10-6-5-9-16(17)12-14-18-13-11-15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3 |
Clé InChI |
IINRVUOFPZEXKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNCCC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=CC=C1CCNCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)
![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)


![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)





![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)